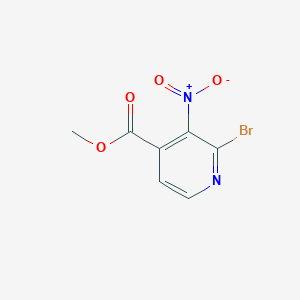

Methyl 2-bromo-3-nitropyridine-4-carboxylate

Description

Methyl 2-bromo-3-nitropyridine-4-carboxylate (C₇H₅BrN₂O₄) is a pyridine derivative featuring a bromine atom at position 2, a nitro group at position 3, and a methyl carboxylate ester at position 4. This compound is of significant interest in medicinal and organic chemistry due to its electron-deficient aromatic ring, which enhances reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

methyl 2-bromo-3-nitropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJJWDZQRDIOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379365-85-1 | |

| Record name | methyl 2-bromo-3-nitropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of 2-amino-3-nitropyridine-4-carboxylate.

Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-3-nitropyridine-4-carboxylate shows promise in drug discovery due to its ability to interact with biological targets. Its structural features allow it to serve as a lead compound in developing new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its efficacy as a potential therapeutic agent for treating infections caused by resistant bacterial strains.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been highlighted in several studies. This suggests potential applications in pharmacology for modulating biochemical processes.

Agrochemicals

In the agricultural sector, this compound is considered valuable for developing new agrochemicals due to its reactivity and biological activity against pests and pathogens.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

- Inhibition Studies : Research revealed that this compound could effectively inhibit certain enzymes, indicating its role in metabolic regulation and potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigations into SAR showed that modifications to the bromine and nitro groups significantly affect biological activity, providing insights for future drug design efforts.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include pyridine-based esters with varying substituents. Below is a comparative analysis:

Structural Insights :

Physical Properties

Biological Activity

Methyl 2-bromo-3-nitropyridine-4-carboxylate (MBNC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 2-position.

- A nitro group at the 3-position.

- A carboxylate moiety attached to a pyridine ring.

The molecular formula of MBNC is .

Biological Activity

Research indicates that compounds containing nitropyridine moieties, including MBNC, often exhibit notable antimicrobial , anticancer , and antifungal properties. These activities are primarily attributed to their ability to interact with biological targets such as enzymes and receptors.

The precise mechanism of action for MBNC is not fully elucidated; however, it is hypothesized that:

- The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- The bromine atom may enhance binding affinity to biological targets due to its electronegativity and ability to participate in halogen bonding.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of MBNC. Common methods include:

- Nucleophilic substitution reactions involving brominated pyridine derivatives.

- Carboxylation reactions where the carboxylate group is introduced through various carboxylic acid derivatives.

Antimicrobial Activity

A study demonstrated that MBNC exhibits significant antibacterial activity against various strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties

Research has shown that derivatives of MBNC can inhibit specific cancer cell lines. For example:

- In vitro studies indicated that MBNC derivatives selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MBNC | HeLa | 15 |

| MBNC | MCF-7 | 20 |

Summary of Findings

- Antimicrobial Activity : Effective against bacterial strains with low MIC values.

- Anticancer Potential : Induces apoptosis selectively in cancer cells.

- Mechanism Insights : Interaction with biological targets through nitro group bioreduction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-bromo-3-nitropyridine-4-carboxylate, and what are their key considerations?

- Answer : The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:

- Bromination : Direct bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Nitration : Introduction of the nitro group at the 3-position via mixed acid (HNO₃/H₂SO₄) systems, leveraging the electron-withdrawing effects of the bromine and ester groups to direct regioselectivity .

- Esterification : Conversion of a carboxylic acid precursor to the methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .

- Key Considerations : Reaction temperature, stoichiometry of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for optimizing yield and purity.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Answer : Standard characterization includes:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chemical shifts for nitro, bromine, and ester groups). For example, the nitro group induces deshielding in adjacent protons .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃ or Br groups) .

- Elemental Analysis : To verify purity and stoichiometry .

Q. What safety precautions are recommended when handling this compound?

- Answer : Based on structurally similar brominated nitroaromatics:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy.

- In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of brominated pyridine derivatives be mitigated?

- Answer : The nitro group’s position is influenced by existing substituents. Bromine at the 2-position acts as a meta-director, while the ester at the 4-position directs nitration to the 3-position. Computational studies (e.g., DFT) can model charge distribution to predict reactivity. Experimental validation via controlled nitration conditions (e.g., low temperature, slow reagent addition) minimizes byproducts .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Comparative Analysis : Cross-reference with databases (e.g., PubChem) for analogous compounds .

- 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural confirmation .

Q. How does computational modeling aid in predicting reactivity for nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify electrophilic sites (e.g., bromine at C2).

- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions, predicting leaving group efficiency and solvent effects.

- Validate using experimental kinetic data from reactions with amines or thiols .

Q. What role does this compound play in medicinal chemistry or materials science?

- Answer : It serves as a precursor for:

- Pharmaceutical Intermediates : Functionalization via Suzuki coupling (Br → aryl/heteroaryl groups) to create bioactive molecules .

- Coordination Chemistry : The nitro and ester groups act as ligands for metal complexes with catalytic or luminescent properties .

Data Contradiction Analysis

- Example Issue : Conflicting reports on reaction yields for esterification steps.

- Resolution : Variability may stem from differences in acid catalysts (e.g., H₂SO₄ vs. HCl) or solvent systems. Systematic optimization (e.g., Design of Experiments) identifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.